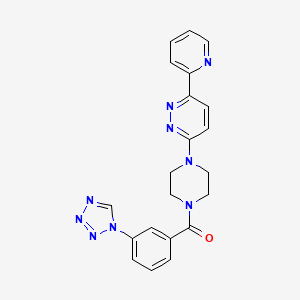
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C21H19N9O and a molecular weight of 413.4451. It contains several functional groups including a tetrazole, a phenyl ring, a pyridazin ring, and a piperazine ring1.
Synthesis Analysis
The specific synthesis process for this compound is not readily available in the literature. However, similar compounds have been synthesized through various methods. For instance, imidazole compounds have been synthesized from sodium azide and triethyl orthoformate2. Triazine-based compounds have been synthesized from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction3.Molecular Structure Analysis
The specific molecular structure of this compound is not readily available in the literature. However, it is known that it contains a tetrazole ring, a phenyl ring, a pyridazin ring, and a piperazine ring1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds have been involved in various chemical reactions. For instance, imidazole compounds have shown a broad range of chemical and biological properties2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not readily available in the literature. However, it is known that it is a complex organic molecule with the molecular formula C21H19N9O and a molecular weight of 413.4451.Scientific Research Applications
Cytochrome P450 Inhibitors
Chemical inhibitors of cytochrome P450 isoforms are crucial in understanding drug metabolism and predicting drug-drug interactions. Compounds with intricate structures, including those similar to the one mentioned, are reviewed for their potency and selectivity as inhibitors of major human hepatic CYP isoforms, playing a critical role in pharmacogenomics and personalized medicine (Khojasteh et al., 2011).
Heterocyclic Chemistry
Heterocyclic compounds, especially those featuring pyridine and pyridazine rings, are extensively studied for their diverse chemical properties and applications. Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes underscores the variability in chemistry and potential applications in spectroscopy, magnetic properties, and biological activity, highlighting the foundational role of such structures in developing new materials and pharmaceuticals (Boča et al., 2011).
Kinase Inhibitors
Imidazole scaffolds, as part of kinase inhibitors, have shown significant activity against p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory responses. The design and synthesis of these inhibitors are based on a detailed understanding of crystal structures and ligand interactions, contributing to the development of selective therapies for inflammatory diseases (Scior et al., 2011).
DNA Interaction Studies
Compounds that bind to the minor groove of DNA, such as Hoechst 33258 and its analogues, are studied for their specificity to AT-rich sequences and applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors. This research aids in the understanding of DNA-drug interactions and the development of diagnostic tools and therapeutics (Issar & Kakkar, 2013).
High Energy Density Materials
High-nitrogen azine compounds are explored for their application in energetic materials, demonstrating the potential of such structures in improving the burning rate of propellants, reducing sensitivity in mixed explosives, and enhancing gas generation. This research is pivotal for advancements in materials science and engineering (Yongjin & Ba, 2019).
Antitubercular Agents
Developments in the chemistry of pyridazinone and related compounds have shown promise in the treatment of tuberculosis, with several molecules demonstrating significant anti-TB activity. This area of research is crucial for addressing the global health challenge posed by tuberculosis (Asif, 2014).
Safety And Hazards
The specific safety and hazards associated with this compound are not readily available in the literature.
Future Directions
The future directions for this compound are not readily available in the literature. However, similar compounds have shown potential for development into new drugs due to their broad range of chemical and biological properties2.
Please note that this analysis is based on the limited information available in the literature and may not be fully comprehensive or accurate. Further research and analysis would be needed for a more complete understanding of this compound.
properties
IUPAC Name |
[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N9O/c31-21(16-4-3-5-17(14-16)30-15-23-26-27-30)29-12-10-28(11-13-29)20-8-7-19(24-25-20)18-6-1-2-9-22-18/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONALLSKCNZLLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

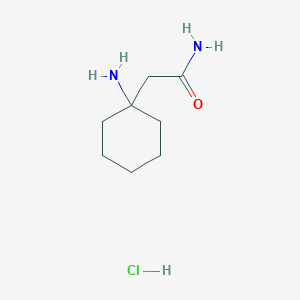
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2565493.png)
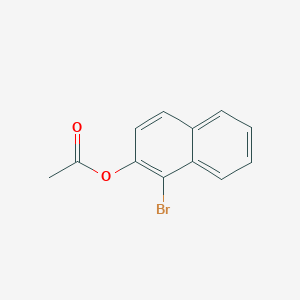
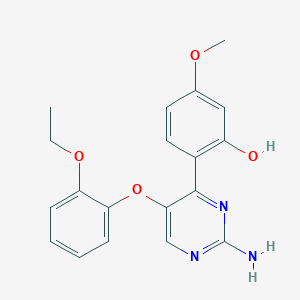
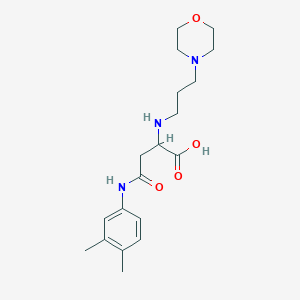
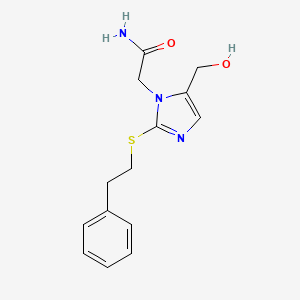
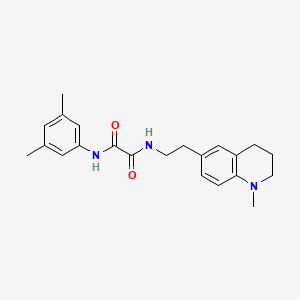
![4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2565503.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2565504.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2565505.png)
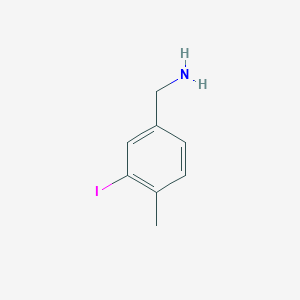
![3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2565510.png)
![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)
![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)